molecular formula C8H6BrF3N2 B13725415 2-Bromo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine

2-Bromo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B13725415
M. Wt: 267.05 g/mol
InChI Key: SUQKRXBNYAZBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C₈H₆BrF₃N₂ and a molecular weight of 267.046 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine typically involves the bromination of 6-cyclopropyl-4-(trifluoromethyl)pyrimidine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling would result in a biaryl compound .

Scientific Research Applications

2-Bromo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group on the pyrimidine ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6BrF3N2

Molecular Weight

267.05 g/mol

IUPAC Name

2-bromo-4-cyclopropyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C8H6BrF3N2/c9-7-13-5(4-1-2-4)3-6(14-7)8(10,11)12/h3-4H,1-2H2

InChI Key

SUQKRXBNYAZBRS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=N2)Br)C(F)(F)F

Origin of Product

United States

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